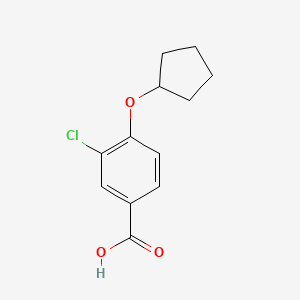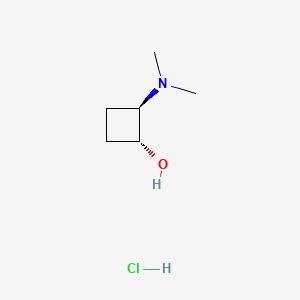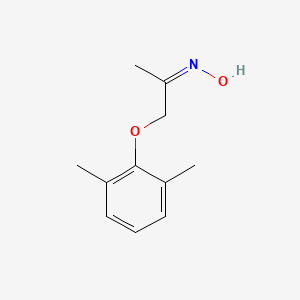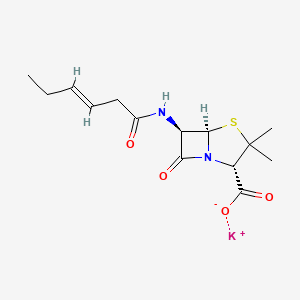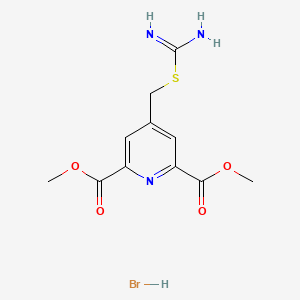
IN-Rya13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IN-Rya13, also known as 3-Bromo-1-(2-chlorophenyl)-N-(4-formamido-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide, is a compound with the molecular formula C19H16BrClN6O3 and a molecular weight of 491.72 g/mol . This compound is primarily used as an impurity reference material in pharmaceutical analytical testing .
Métodos De Preparación
The synthesis of IN-Rya13 involves several steps, starting with the formation of the core pyrazole structure. The synthetic route typically includes:
Formation of the pyrazole ring: This involves the reaction of a suitable hydrazine with a 1,3-diketone or β-ketoester.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Substitution reactions: The brominated pyrazole undergoes substitution reactions with various reagents to introduce the chlorophenyl and formamido groups.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
IN-Rya13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The bromine and chlorine atoms in the molecule can be substituted with other groups using appropriate reagents.
Hydrolysis: The amide and carbamoyl groups can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include bromine, hydrazine, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
IN-Rya13 has several applications in scientific research, including:
Pharmaceutical Analysis: It is used as an impurity reference material to ensure the quality and purity of pharmaceutical products.
Chemical Research: The compound is used in various chemical research studies to understand its reactivity and properties.
Biological Studies: this compound is used in biological studies to investigate its potential effects on biological systems.
Industrial Applications: The compound may have applications in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of IN-Rya13 involves its interaction with specific molecular targets and pathways. The compound is known to interact with ryanodine receptor channels, leading to the depletion of internal calcium stores and impaired regulation of muscle contraction. This can cause paralysis and eventual death in certain biological systems .
Comparación Con Compuestos Similares
IN-Rya13 is similar to other compounds that interact with ryanodine receptor channels, such as cyantraniliprole and chlorantraniliprole. this compound has unique structural features, such as the presence of the formamido and methylcarbamoyl groups, which may contribute to its specific reactivity and applications .
Similar compounds include:
Cyantraniliprole: A diamide insecticide with a similar mode of action.
Chlorantraniliprole: Another diamide insecticide that targets ryanodine receptor channels.
Flubendiamide: A compound with a similar mechanism of action but different structural features.
Propiedades
Fórmula molecular |
C19H16BrClN6O3 |
|---|---|
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
5-bromo-2-(3-chloropyridin-2-yl)-N-[4-formamido-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16BrClN6O3/c1-10-6-11(24-9-28)7-12(18(29)22-2)16(10)25-19(30)14-8-15(20)26-27(14)17-13(21)4-3-5-23-17/h3-9H,1-2H3,(H,22,29)(H,24,28)(H,25,30) |
Clave InChI |
MGPFSLMHYMBGJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


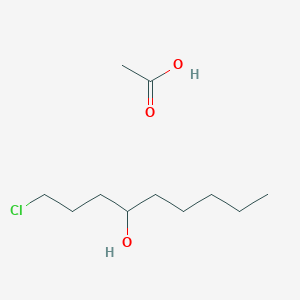
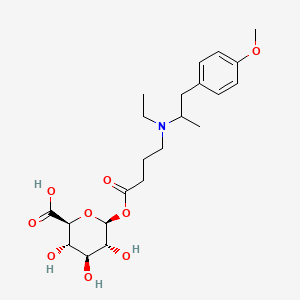
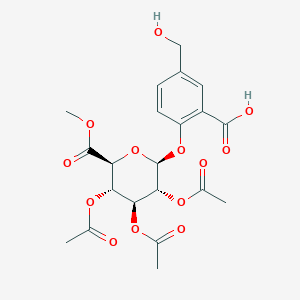
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)

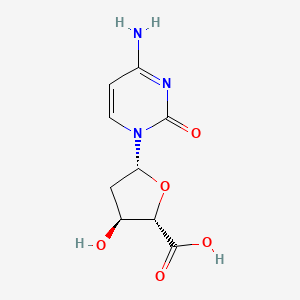


![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
